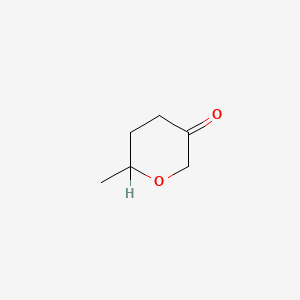
rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, is a synthetic organic compound used as a reagent in organic synthesis. It is a brominated cyclobutane derivative with a methoxy substituent on the 3-position. Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, is a colorless liquid with a boiling point of 137-140°C and a flash point of 83°C.
Aplicaciones Científicas De Investigación
Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, such as pyrroles, indoles, and thiophenes. It has also been used as a reagent for the synthesis of amino acid derivatives. In addition, it has been used in the synthesis of chiral compounds, such as enantiomers and diastereomers.
Mecanismo De Acción
Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, is a brominated cyclobutane derivative with a methoxy substituent on the 3-position. The bromine atom is electron-withdrawing, which increases the electrophilicity of the carbon atom adjacent to it. This makes the carbon atom more susceptible to nucleophilic attack, which is the basis of the Williamson ether synthesis.
Biochemical and Physiological Effects
Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, is used as a reagent in organic synthesis and is not known to have any direct biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, is a useful reagent for organic synthesis due to its high reactivity and low cost. However, it is highly flammable and should be handled with caution.
Direcciones Futuras
The use of rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, in organic synthesis could be further explored in order to develop new and more efficient synthetic methods. For example, the use of this compound in the synthesis of heterocyclic compounds could be further studied in order to develop new and more efficient syntheses of these compounds. In addition, the use of this compound in the synthesis of chiral compounds could be further studied in order to develop new and more efficient syntheses of these compounds. Finally, the use of this compound in the synthesis of amino acid derivatives could be further studied in order to develop new and more efficient syntheses of these compounds.
Métodos De Síntesis
Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, is synthesized by a method called the Williamson ether synthesis. This method involves reacting an alcohol with an alkyl halide in the presence of a base. In the case of rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, the alcohol is 3-methoxycyclobutanol and the alkyl halide is 1-bromomethylcyclobutane. The reaction is carried out in an aqueous solution of potassium hydroxide at a temperature of 80°C.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans involves the bromination of a cyclobutene followed by methylation of the resulting bromocyclobutane.", "Starting Materials": [ "Cyclobutene", "Bromine", "Methanol", "Sodium hydroxide", "Sodium iodide", "Hydrogen peroxide", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "Bromination of cyclobutene using bromine in the presence of sulfuric acid and sodium iodide to yield racemic mixture of cis- and trans-1,2-dibromocyclobutane", "Separation of cis- and trans-1,2-dibromocyclobutane by fractional distillation", "Methylation of trans-1,2-dibromocyclobutane using sodium hydroxide and methanol to yield rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans", "Neutralization of the reaction mixture using sodium bicarbonate" ] } | |
Número CAS |
2091650-98-3 |
Fórmula molecular |
C6H11BrO |
Peso molecular |
179.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




